

N-Desmethyl Topotecan-d3 CAS number and structure

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Compound of Interest

Compound Name: *N-Desmethyl Topotecan-d3*

Cat. No.: *B564561*

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An In-depth Technical Guide to N-Desmethyl Topotecan-d3

This technical guide provides a comprehensive overview of **N-Desmethyl Topotecan-d3**, a deuterated analog of a key metabolite of the anticancer drug Topotecan. Designed for researchers, scientists, and professionals in drug development, this document details its chemical properties, structure, and primary applications, with a focus on its role as an internal standard in analytical methodologies.

Core Compound Identification

N-Desmethyl Topotecan-d3 is the deuterium-labeled form of N-Desmethyl Topotecan, which is a metabolite of Topotecan.[1][2] Topotecan itself is a semi-synthetic derivative of camptothecin and functions as a topoisomerase I inhibitor, a mechanism central to its antineoplastic activity.[3][4][5] The deuteriation of N-Desmethyl Topotecan makes it an ideal internal standard for mass spectrometry-based bioanalytical studies, allowing for precise quantification of the unlabeled metabolite in biological samples.

Physicochemical Properties

The key physicochemical properties of **N-Desmethyl Topotecan-d3** are summarized below. This data is critical for its application in analytical chemistry, particularly in the development of quantitative assays.

Property	Value	Source
CAS Number	1217633-79-8	[6] [7] [8] [9]
Molecular Formula	C ₂₂ H ₁₈ D ₃ N ₃ O ₅	[6] [7] [8]
Molecular Weight	410.44 g/mol	[6] [7] [8]
Purity	≥90%	[6]
Appearance	Yellow to Dark Yellow Solid	[10]
Solubility	DMSO (Slightly), Methanol	[10] [11]
Storage	Refrigerator (2-8°C), Hygroscopic, Under Inert Atmosphere	[10] [12]

Chemical Structure

The chemical structure of **N-Desmethyl Topotecan-d3** is identical to that of N-Desmethyl Topotecan, with the exception of three deuterium atoms replacing the three hydrogen atoms on the methylamino group.

Alternate Name: (4S)-4-Ethyl-4,9-dihydroxy-10-[(methylamino-d3)methyl]-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione.[\[6\]](#)

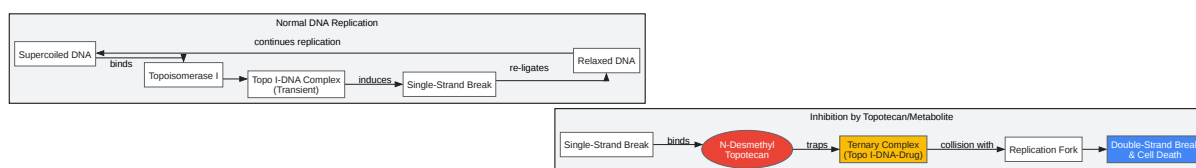
The unlabelled form, N-Desmethyl Topotecan, is a known metabolite of Topotecan.[\[10\]](#)[\[13\]](#) Human liver microsomes are responsible for metabolizing Topotecan to this N-desmethyl form.[\[13\]](#)

Mechanism of Action of the Parent Compound

The pharmacological activity of N-Desmethyl Topotecan is presumed to be similar to the parent drug, Topotecan. The core mechanism involves the inhibition of DNA topoisomerase I.[\[3\]](#)[\[4\]](#) This enzyme is responsible for relieving torsional strain in DNA during replication and transcription by inducing reversible single-strand breaks.[\[3\]](#)[\[5\]](#)

Topotecan and its active metabolites bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand.[\[3\]](#)[\[5\]](#)[\[13\]](#) This action leads to the accumulation of

single-strand breaks. When a DNA replication fork encounters this stabilized complex, it results in the formation of irreversible double-strand DNA breaks, ultimately triggering cell cycle arrest and apoptosis.[3][5]



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Caption: Mechanism of Topoisomerase I inhibition by N-Desmethyl Topotecan.

Experimental Protocols and Applications

N-Desmethyl Topotecan-d3 is not intended for therapeutic or diagnostic use but is exclusively for research purposes.[6] Its primary application is as a stable isotope-labeled internal standard (SIL-IS) for the quantification of N-Desmethyl Topotecan in biological matrices such as plasma or urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

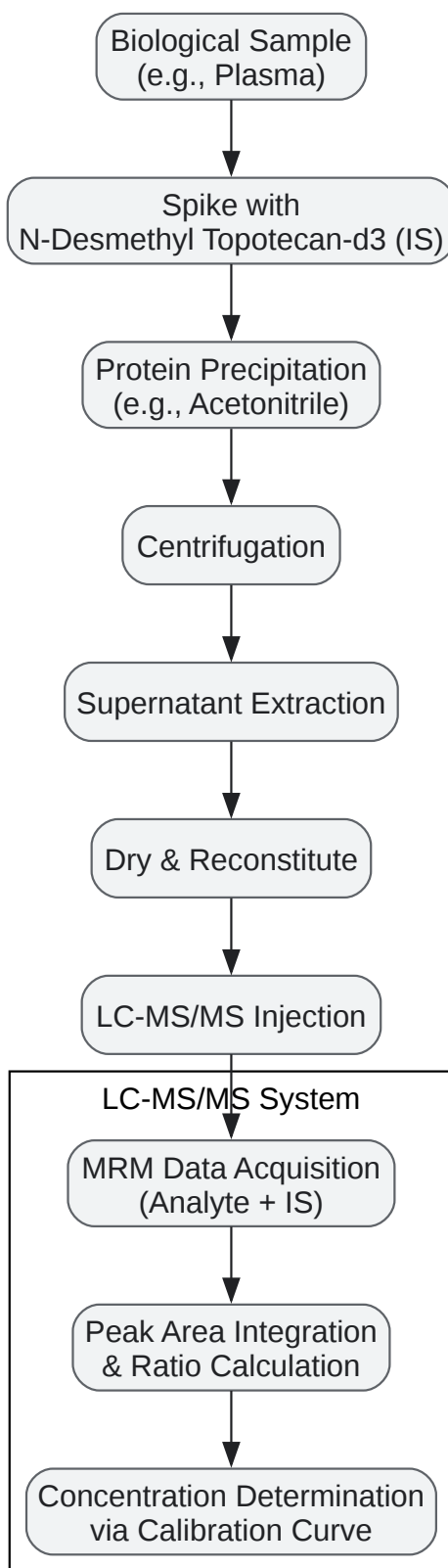
Detailed Methodology: Bioanalytical Quantification

A typical experimental workflow for using **N-Desmethyl Topotecan-d3** as an internal standard involves the following steps:

- Sample Preparation:

- A known concentration of **N-Desmethyl Topotecan-d3** (the internal standard) is spiked into the biological samples (e.g., plasma) and a set of calibration standards.
- Proteins are precipitated from the samples, typically using a cold organic solvent like acetonitrile or methanol.
- The samples are centrifuged, and the supernatant is collected.
- The supernatant may be further concentrated by evaporation and then reconstituted in a mobile phase-compatible solvent.
- LC-MS/MS Analysis:
 - The prepared samples are injected into a liquid chromatography system coupled to a tandem mass spectrometer.
 - Chromatography: A reversed-phase C18 column is commonly used to separate the analyte (N-Desmethyl Topotecan) and the internal standard (**N-Desmethyl Topotecan-d3**) from other matrix components. A gradient elution with solvents like water with formic acid and acetonitrile is employed.
 - Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. Due to the deuterium labeling, the internal standard will have a higher mass-to-charge ratio (m/z) than the analyte, allowing for their distinct detection.
- Data Analysis:
 - The peak areas for both the analyte and the internal standard are integrated.
 - A ratio of the analyte peak area to the internal standard peak area is calculated for all samples and calibration standards.
 - A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.

- The concentration of N-Desmethyl Topotecan in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.



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Caption: Workflow for quantification using a stable isotope-labeled internal standard.

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